molecular formula C18H29N3O3Si B3069280 2-Butanone, O,O',O''-(phenylsilylidyne)trioxime CAS No. 34036-80-1

2-Butanone, O,O',O''-(phenylsilylidyne)trioxime

Cat. No. B3069280
CAS RN: 34036-80-1
M. Wt: 363.5 g/mol
InChI Key: XKBQRJBETDMEFN-ILRZCOILSA-N
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Description

“2-Butanone, O,O’,O’'-(phenylsilylidyne)trioxime” is a clear to straw-colored liquid with a mild odor . It is used as a crosslinker in the manufacturing of 1-part neutral cure silicone sealant .


Molecular Structure Analysis

The molecular formula of “2-Butanone, O,O’,O’'-(phenylsilylidyne)trioxime” is C18H29N3O3Si . The IUPAC name is (E)-N-[bis[(E)-butan-2-ylideneamino]oxy]-phenylsilyl]oxybutan-2-imine . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

The molecular weight of “2-Butanone, O,O’,O’'-(phenylsilylidyne)trioxime” is 363.5 g/mol . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 10 rotatable bonds . The exact mass and monoisotopic mass are both 363.19781833 g/mol .

Scientific Research Applications

Separation and Analysis Techniques

  • High-resolution gas chromatography has been used to separate the stereoisomers of silylated oxime isomers, including those related to 2-butanone. This technique allows for the detailed analysis of isomer ratios and has implications for understanding the chemical behavior of these compounds in analytical contexts (Yanagi et al., 1994).

Synthesis and Chemical Reactions

  • Research on the synthesis of 4-phenyl-2-butanone, a medium important for medicinal applications, highlights the versatility of reactions involving butanone derivatives. These synthetic pathways provide insights into the broader utility of butanone compounds in pharmaceutical manufacturing (Jiangli Zhang, 2005).
  • Studies on the gas-phase reactions of ozone with alkenes and monoterpenes, where 2-butanone derivatives act as radical scavengers, illustrate the importance of these compounds in atmospheric chemistry and environmental monitoring (Chew & Atkinson, 1996).

Biochemical and Environmental Applications

  • The production of 2-butanone and butanol in Saccharomyces cerevisiae has been demonstrated, highlighting the potential of microbial pathways for the production of biofuels and industrial chemicals. This research underscores the biotechnological applications of butanone derivatives in renewable energy and green chemistry (Ghiaci, Norbeck, & Larsson, 2014).

Catalysis and Material Science

  • The dehydration of bio-based 2,3-butanediol to produce butanone over boric acid modified HZSM-5 zeolites represents an innovative approach in catalysis and material science, offering sustainable methods for chemical production from renewable resources (Zhang et al., 2012).

Safety and Hazards

The safety data sheet (SDS) for “2-Butanone, O,O’,O’'-(phenylsilylidyne)trioxime” indicates that it may cause an allergic skin reaction and may cause damage to organs through prolonged or repeated exposure . Personal protective equipment should be used as required, and release to the environment should be avoided .

Future Directions

The future directions for “2-Butanone, O,O’,O’'-(phenylsilylidyne)trioxime” are not specified in the search results. Given its use as a crosslinker in silicone sealant manufacturing , potential future directions could include the development of new formulations or applications for these sealants.

Mechanism of Action

Mode of Action

Phenyltris(methylethylketoximio)silane is known to readily hydrolyze upon contact with moisture . This suggests that it may interact with its targets through a hydrolysis reaction, leading to the formation of new compounds.

Pharmacokinetics

Its water solubility is reported to be 3663g/L , which could influence its bioavailability and distribution.

Result of Action

It’s used as a crosslinker in the manufacturing of 1-part neutral cure silicone sealant , suggesting that it may induce cross-linking reactions in certain contexts.

Action Environment

Environmental factors such as temperature, humidity, and pH could potentially influence the action, efficacy, and stability of Phenyltris(methylethylketoximio)silane. For instance, its hydrolytic sensitivity indicates that it reacts slowly with moisture/water , suggesting that humidity could influence its reactivity.

properties

IUPAC Name

(E)-N-[bis[[(E)-butan-2-ylideneamino]oxy]-phenylsilyl]oxybutan-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3Si/c1-7-15(4)19-22-25(23-20-16(5)8-2,24-21-17(6)9-3)18-13-11-10-12-14-18/h10-14H,7-9H2,1-6H3/b19-15+,20-16+,21-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBQRJBETDMEFN-ILRZCOILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO[Si](C1=CC=CC=C1)(ON=C(C)CC)ON=C(C)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/O[Si](O/N=C(/CC)\C)(O/N=C(/CC)\C)C1=CC=CC=C1)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Butanone, 2,2',2''-[O,O',O''-(phenylsilylidyne)trioxime]
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-Butanone, O,O',O''-(phenylsilylidyne)trioxime

CAS RN

34036-80-1
Record name 2-Butanone, 2,2',2''-(O,O',O''-(phenylsilylidyne)trioxime)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034036801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanone, 2,2',2''-[O,O',O''-(phenylsilylidyne)trioxime]
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-butanone-O,O',O''-(phenylsilylidyne)trioxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.161
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-butanone-O,O',O''-(phenylsilylidyne)trioxime
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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